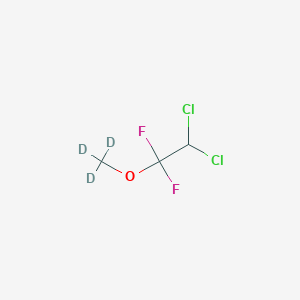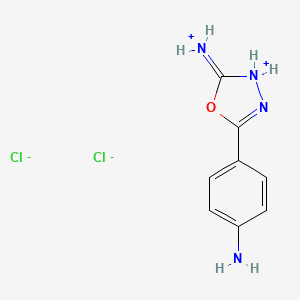
2-(p-Aminophenyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Aminophenyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline dihydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxadiazoline ring, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Aminophenyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-aminophenylhydrazine with carbonyl compounds, followed by cyclization to form the oxadiazoline ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Aminophenyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-(p-Aminophenyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 2-(p-Aminophenyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline dihydrochloride exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(p-Aminophenyl)benzimidazole: Shares structural similarities but differs in the ring system.
p-Aminophenyl oxamic acid: Similar functional groups but different overall structure.
p-Aminophenyl phosphate: Contains the p-aminophenyl group but has different reactivity.
Uniqueness
2-(p-Aminophenyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline dihydrochloride is unique due to its oxadiazoline ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
67292-59-5 |
|---|---|
Formule moléculaire |
C8H10Cl2N4O |
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
[5-(4-aminophenyl)-3H-1,3,4-oxadiazol-3-ium-2-ylidene]azanium;dichloride |
InChI |
InChI=1S/C8H8N4O.2ClH/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7;;/h1-4H,9H2,(H2,10,12);2*1H |
Clé InChI |
SHWGWAOACSBBTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=N[NH2+]C(=[NH2+])O2)N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



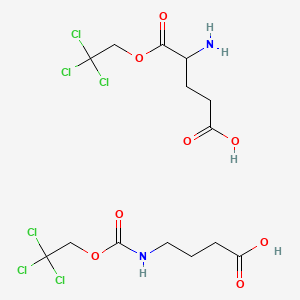

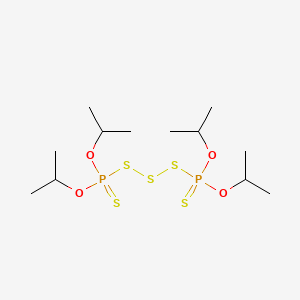
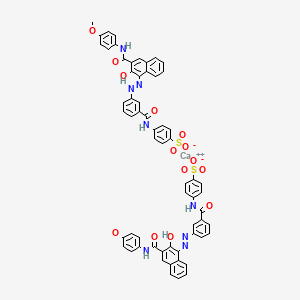
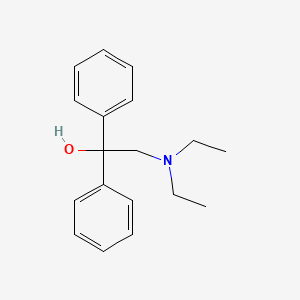
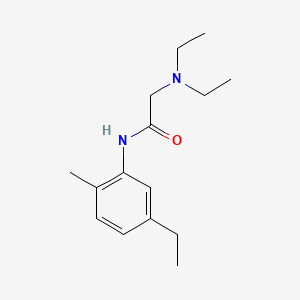
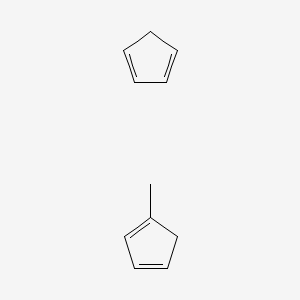
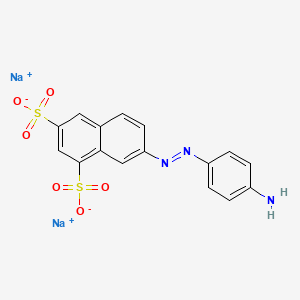
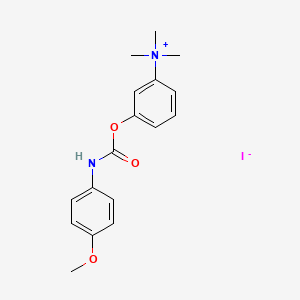
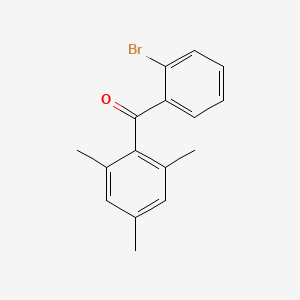
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
